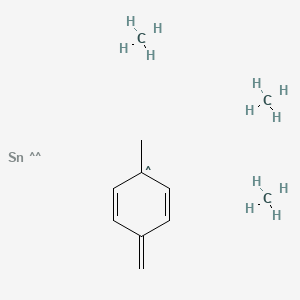
CID 102118034
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 102118034 is an organotin compound with the molecular formula C11H21Sn. It is a derivative of trimethylstannane, where one of the methyl groups is replaced by a 4-methylbenzyl group. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: CID 102118034 can be synthesized through a stannylation reaction. One common method involves the reaction of 4-methylbenzyl chloride with trimethyltin lithium in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, the production of 4-methylbenzyltrimethylstannane may involve the use of more scalable methods, such as the reaction of 4-methylbenzyl bromide with hexamethyldistannane in the presence of a catalyst. This method offers good yields and functional group tolerance.
化学反応の分析
Types of Reactions: CID 102118034 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylstannyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used.
Stille Coupling: Palladium catalysts like Pd(PPh3)4 are often employed under inert conditions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 4-methylbenzyl iodide when sodium iodide is the nucleophile.
Coupling Reactions: Various biaryl compounds can be synthesized through Stille coupling.
科学的研究の応用
CID 102118034 has diverse applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
作用機序
The mechanism of action of 4-methylbenzyltrimethylstannane in chemical reactions involves the transfer of the trimethylstannyl group to a substrate. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-tin bond, followed by transmetalation and reductive elimination to form the final product . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Benzyltrimethylstannane: Similar structure but without the methyl group on the benzyl ring.
Phenyltrimethylstannane: Contains a phenyl group instead of a 4-methylbenzyl group.
Uniqueness: CID 102118034 is unique due to the presence of the 4-methyl group, which can influence its reactivity and the steric effects in chemical reactions. This makes it a valuable reagent in specific synthetic applications where such properties are desired.
特性
CAS番号 |
19962-42-6 |
|---|---|
分子式 |
C11H21Sn |
分子量 |
271.999 |
IUPAC名 |
methane;3-methyl-6-methylidenecyclohexa-1,4-diene;tin |
InChI |
InChI=1S/C8H9.3CH4.Sn/c1-7-3-5-8(2)6-4-7;;;;/h3-6H,1H2,2H3;3*1H4; |
InChIキー |
VBIHSZOFCSXPBJ-UHFFFAOYSA-N |
SMILES |
C.C.C.C[C]1C=CC(=C)C=C1.[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















